molecular formula C26H24N4O5 B11281793 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-nitro-4-piperidin-1-ylbenzamide

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-nitro-4-piperidin-1-ylbenzamide

Cat. No.: B11281793
M. Wt: 472.5 g/mol
InChI Key: NLRJKFOLBLZRPA-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-nitro-4-piperidin-1-ylbenzamide is a complex organic compound that features a benzoxazole ring, a methoxyphenyl group, a nitro group, and a piperidinylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-nitro-4-piperidin-1-ylbenzamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzoxazole ring through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-nitro-4-piperidin-1-ylbenzamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-nitro-4-piperidin-1-ylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-nitro-4-piperidin-1-ylbenzamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with biological macromolecules, while the nitro group can undergo bioreduction to form reactive intermediates that can modify cellular components. The piperidinylbenzamide moiety may enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-nitro-4-piperidin-1-ylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzoxazole ring and the nitro group allows for unique interactions with biological targets, while the piperidinylbenzamide moiety enhances its solubility and bioavailability .

Properties

Molecular Formula

C26H24N4O5

Molecular Weight

472.5 g/mol

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-nitro-4-piperidin-1-ylbenzamide

InChI

InChI=1S/C26H24N4O5/c1-34-23-12-10-18(26-28-19-7-3-4-8-24(19)35-26)15-20(23)27-25(31)17-9-11-21(22(16-17)30(32)33)29-13-5-2-6-14-29/h3-4,7-12,15-16H,2,5-6,13-14H2,1H3,(H,27,31)

InChI Key

NLRJKFOLBLZRPA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)N5CCCCC5)[N+](=O)[O-]

Origin of Product

United States

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